Lasofoxifene Sulfate

Description

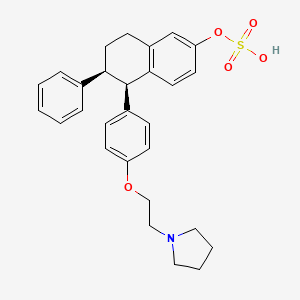

Structure

3D Structure

Properties

IUPAC Name |

[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)/t26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQINUGCNDMKEW-IAPPQJPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857923 | |

| Record name | (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048953-96-3 | |

| Record name | 2-Naphthalenol, 5,6,7,8-tetrahydro-6-phenyl-5-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, 2-(hydrogen sulfate), (5R,6S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048953963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NAPHTHALENOL, 5,6,7,8-TETRAHYDRO-6-PHENYL-5-(4-(2-(1-PYRROLIDINYL)ETHOXY)PHENYL)-, 2-(HYDROGEN SULFATE), (5R,6S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9K1Q76GZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Estrogen Receptor (ER) Binding and Selectivity: Affinity and Specificity for Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

Lasofoxifene (B133805) demonstrates a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). drugbank.comnih.govdrugbank.com This strong and selective binding is comparable to that of the endogenous estrogen, estradiol (B170435). nih.govtandfonline.com The affinity of lasofoxifene for these receptors is a key determinant of its biological activity. Two main isoforms of the estrogen receptor, ERα and ERβ, are encoded by separate genes (ESR1 and ESR2) and exhibit a high degree of homology, particularly in their DNA-binding and ligand-binding domains. portlandpress.com They can form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ), each potentially mediating different hormonal responses. tandfonline.com The tissue-specific effects of SERMs like lasofoxifene are partly explained by their selective affinity for these ER subtypes. tandfonline.com

Comparative ER Binding Kinetics with Endogenous Estrogens and Other SERMs

The binding affinity of lasofoxifene for estrogen receptors is notably high, with a half-inhibition concentration (IC50) for human ERα reported to be around 1.5 nM, which is similar to that of estradiol (4.8 nM). nih.govnih.govportico.org This affinity is significantly higher, by at least 10-fold, than that of other well-known SERMs such as raloxifene (B1678788) and tamoxifen (B1202). nih.govportico.org

Below is a table comparing the binding affinities of Lasofoxifene and other relevant compounds to estrogen receptors.

| Compound | Receptor | IC50 (nM) |

| Lasofoxifene | ERα | 1.5 - 5 |

| ERβ | 13 | |

| Estradiol | ERα | 4.8 |

| (Z)-4-Hydroxytamoxifen | ERα | 29 |

| ERβ | 150 | |

| Bazedoxifene (B195308) acetate | ERα | 23–26 |

| ERβ | 85–99 | |

| Ospemifene | ERα | 827 |

| ERβ | 1,633 | |

| Pipendoxifene | ERα | 14 |

| Data sourced from multiple studies. portico.org |

Tissue-Specific Agonist and Antagonist Activities at the Estrogen Receptor Level

Lasofoxifene exhibits a classic SERM profile, acting as an agonist in some tissues and an antagonist in others. drugbank.comnih.gov This tissue selectivity is a hallmark of its mechanism of action.

Bone: In bone tissue, lasofoxifene acts as an estrogen agonist. drugbank.comnih.gov This is beneficial for bone health, as it mimics the positive effects of estrogen in reducing the production and lifespan of osteoclasts and stimulating the activity of osteoblasts, the bone-forming cells. drugbank.com

Breast and Uterus: Conversely, in the breast and uterus, lasofoxifene functions as an estrogen antagonist. drugbank.comnih.gov This antagonistic activity is critical for its potential role in contexts where suppressing estrogenic effects is desirable. drugbank.com

Other Tissues: The effects of lasofoxifene extend to other tissues possessing estrogen receptors, such as the liver and blood vessels. drugbank.com For instance, it has been shown to reduce total serum cholesterol and low-density lipoproteins in rat models, similar to the agonistic effect of estrogen. dovepress.com In contrast, studies in rat models indicate that lasofoxifene has no significant effect on the prostate. dovepress.com

This differential activity is attributed to several factors, including the specific ER subtype present in the tissue, the expression of co-regulatory proteins, and the unique conformational changes in the ER induced by lasofoxifene binding. nih.gov For example, in Ishikawa cells, a model for uterine endometrial cells, lasofoxifene acts as an agonist, while it potently inhibits the proliferation of MCF-7 breast cancer cells. pnas.org Comparative studies have shown that on certain endpoints, bazedoxifene exhibits less agonist activity and is a more effective antagonist than raloxifene or lasofoxifene. oup.com

Structural Basis of ER Interaction and Conformational Dynamics

Molecular Docking and X-ray Crystallography Studies of ER-Ligand Binding Domain (LBD) Complexes

The structural basis for lasofoxifene's interaction with the estrogen receptor has been elucidated through molecular docking and X-ray crystallography studies. researchgate.netnih.govscispace.com These studies reveal that lasofoxifene binds within the ligand-binding domain (LBD) of ERα. nih.govnih.gov The crystal structure of the ERα LBD in complex with lasofoxifene has been determined at a resolution of 2.0 Å. nih.govrcsb.org

These analyses demonstrate that lasofoxifene's binding mode is similar to other SERMs, involving key interactions with amino acid residues within the LBD. scispace.com A notable feature is the formation of a salt bridge between lasofoxifene and the residue Aspartate 351 (Asp 351), which is thought to contribute to its antiestrogenic effects. nih.govrcsb.org The deeper insertion of lasofoxifene's closed azacycle into a hydrophobic pocket of the receptor, compared to tamoxifen, is another distinguishing characteristic. nih.gov

Influence of Lasofoxifene Sulfate (B86663) on ER Helices (e.g., Helix 11, Helix 12) Conformation

The binding of lasofoxifene to the ER LBD induces significant conformational changes, particularly in the orientation of Helix 12 (H12), also known as the activation function-2 (AF-2) helix. rcsb.orgwikipedia.org In the presence of an agonist like estradiol, H12 folds over the ligand-binding pocket, creating a surface for the binding of coactivator proteins, which is essential for transcriptional activation. nih.gov

However, when lasofoxifene binds, it repositions H12 in a way that it blocks the coactivator binding site. rcsb.orgelifesciences.org This antagonistic conformation prevents the recruitment of coactivators and subsequent gene transcription. nih.govspringermedizin.de Specifically, lasofoxifene achieves this by occupying the space normally filled by the amino acid residue Leu 540 and by modulating the conformation of residues in Helix 11 (H11), such as His 524 and Leu 525. rcsb.org

X-ray crystallography has shown that lasofoxifene stabilizes an antagonist conformation of both wild-type and the constitutively active Y537S mutant ERα LBD. springermedizin.deresearchgate.net In the Y537S mutant, lasofoxifene disrupts the H11/H12 loop, which is crucial for the constitutive activity of this mutant. springermedizin.de Studies have demonstrated that SERMs that promote a tightly packed H12 in the AF-2 cleft exhibit the greatest transcriptional suppression. nih.govelifesciences.org

Impact of Naphthalene-Derivative Structure on ER Agonism/Antagonism

Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), is distinguished by its non-steroidal, naphthalene-derivative structure. cancer.gov This chemical scaffold plays a pivotal role in its tissue-specific estrogen receptor (ER) agonist and antagonist activities. ontosight.aidrugbank.com Unlike earlier SERMs, the nonpolar tetrahydronaphthalene core of lasofoxifene enhances its resistance to intestinal glucuronidation, leading to significantly improved oral bioavailability. portico.org

The specific arrangement of the tetrahydronaphthalene core, a phenyl group, and a pyrrolidine (B122466) moiety connected by an ethoxy linker defines its interaction with estrogen receptors. ontosight.ai This structure allows lasofoxifene to bind with high affinity to both ERα and ERβ, comparable to estradiol. cancer.gov The naphthalene-derived core contributes to a unique conformational change in the ER upon binding. This altered conformation is central to its differential effects in various tissues. For instance, in bone tissue, lasofoxifene acts as an agonist, mimicking the beneficial effects of estrogen on bone mineral density. drugbank.com Conversely, in breast and uterine tissues, it functions as an antagonist, blocking the proliferative effects of estrogen. drugbank.com

Structural analyses have revealed that the bulky naphthalene (B1677914) group, in conjunction with the side chain, sterically hinders the repositioning of helix 12 of the ER's ligand-binding domain into an agonist conformation. biorxiv.orgacs.org This interference with the formation of a functional activating function-2 (AF-2) surface is a key mechanism of its antagonistic action in certain tissues like the breast. biorxiv.orgnih.gov The phenyl alkoxy-amino side-chain attached to the tetrahydronaphthalene scaffold is crucial for its antagonist effect on breast cancer cell proliferation. portico.org

Role of the Pyrrolidine Moiety in Receptor Modulation

The pyrrolidine moiety, a key functional group in the lasofoxifene structure, is critical for its interaction with and modulation of the estrogen receptor. ontosight.ai This flexible side chain extends from the core structure and interacts with the receptor surface, directly influencing the positioning of the AF-2 helix. wikipedia.org This interaction is a determining factor in the compound's ability to act as either an agonist or an antagonist.

A significant aspect of the pyrrolidine ring's function is the formation of a salt bridge with Asp-351 in the ER ligand-binding domain. wikipedia.org The resulting charge neutralization in this region is thought to contribute to the antiestrogenic effects of lasofoxifene. wikipedia.org

Furthermore, stereospecific modifications to the pyrrolidine ring have been shown to have a profound impact on the cellular fate of the ERα. For example, the addition of a 3R-methyl group to the pyrrolidine ring can induce ERα degradation, a characteristic of selective estrogen receptor degraders (SERDs). nih.govelifesciences.org In contrast, the addition of a 2S-methyl group leads to the accumulation of ERα in breast cancer cells, a feature more typical of SERMs. elifesciences.org These findings highlight how subtle changes to the pyrrolidine moiety can fine-tune the compound's activity, shifting it along the spectrum from a SERM to a SERD profile. nih.govelifesciences.org

Intracellular Signaling Pathway Modulation

Modulation of Co-regulatory Protein Recruitment to Estrogen Receptors

The tissue-specific effects of lasofoxifene are largely determined by the differential recruitment of co-activator and co-repressor proteins to the ER-ligand complex. nih.govnih.gov The conformation of the ER induced by lasofoxifene binding differs from that induced by estradiol. This unique conformation presents a distinct surface for the interaction with co-regulatory proteins. nih.gov

In breast cancer cells, the lasofoxifene-ER complex favors a conformation that promotes the binding of co-repressors, such as NCoR, which in turn leads to the repression of gene transcription and an anti-proliferative effect. nih.gov Conversely, in bone cells, the complex may preferentially recruit co-activators, like those of the SRC family, resulting in agonist activity. nih.gov The specific set of co-regulators expressed in a given cell type is a critical determinant of the ultimate biological response to lasofoxifene. nih.gov The ability of lasofoxifene to stabilize an antagonistic conformation of the ER, even in the presence of mutations, is key to its efficacy in resistant breast cancer models. researchgate.net

| Tissue/Cell Type | ER Conformation Induced by Lasofoxifene | Predominant Co-regulatory Protein Interaction | Resulting Transcriptional Activity | Overall Effect |

|---|---|---|---|---|

| Breast Epithelium | Antagonistic | Recruitment of Co-repressors (e.g., NCoR) | Repression of proliferative genes | Antagonist |

| Bone (Osteoblasts) | Agonistic | Recruitment of Co-activators (e.g., SRC family) | Activation of bone-protective genes | Agonist |

| Uterine Endometrium | Antagonistic | Recruitment of Co-repressors | Repression of proliferative genes | Antagonist |

Effects on Estrogen Receptor Cellular Lifetime and Accumulation

The cellular lifetime and accumulation of ERα are critical factors in its signaling capacity and are differentially affected by various ER ligands. biorxiv.orgelifesciences.org While SERDs are known to reduce ERα cellular lifetime and accumulation, traditional SERMs tend to extend it. biorxiv.orgelifesciences.org Lasofoxifene's effect on ERα stability is nuanced and can be manipulated through chemical modifications.

Studies with lasofoxifene derivatives have demonstrated that small stereospecific changes to the pyrrolidine moiety can dramatically alter ERα cellular accumulation. nih.govelifesciences.org For instance, the addition of a 3R-methyl group to the pyrrolidine ring of lasofoxifene induces ERα degradation, pushing its profile towards that of a SERD. elifesciences.org This modification was also found to induce SUMOylation of ERα, a post-translational modification that can influence receptor stability and transcriptional activity. elifesciences.orgresearchgate.net In contrast, adding a 2S-methyl group to the pyrrolidine leads to an accumulation of ERα. elifesciences.org This demonstrates that the chemical structure of the ligand is a key determinant of the cellular fate of the receptor. Importantly, research has shown that a reduction in ERα cellular lifetime does not always correlate with the degree of transcriptional antagonism, particularly in the context of ESR1 mutations. biorxiv.orgelifesciences.org

| Compound | Modification | Effect on ERα Cellular Lifetime/Accumulation | Associated Post-Translational Modification | Functional Profile |

|---|---|---|---|---|

| Lasofoxifene (unmodified) | None | Extension/Accumulation | Not specified | SERM |

| Lasofoxifene Derivative (3R-methylpyrrolidine) | Addition of a 3R-methyl group to the pyrrolidine ring | Degradation | Induces SUMOylation | SERD-like |

| Lasofoxifene Derivative (2S-methylpyrrolidine) | Addition of a 2S-methyl group to the pyrrolidine ring | Accumulation | Not specified | SERM-like |

Interaction with Non-Genomic Estrogen Signaling Pathways

In addition to the classical genomic pathway involving nuclear receptors and gene transcription, estrogens can also elicit rapid, non-genomic effects through signaling pathways initiated at the cell membrane. nih.govnih.gov These pathways involve membrane-associated estrogen receptors (mERs) that can activate various kinase cascades, such as the MAPK/ERK and PI3K/AKT pathways. nih.govwikipedia.org

While the primary mechanism of action for lasofoxifene is through the modulation of nuclear ER-mediated transcription, there is emerging evidence suggesting that SERMs can also influence non-genomic signaling. researchgate.net For some SERMs, like tamoxifen, non-genomic activity of ERα through membrane-associated molecules has been observed. researchgate.net However, specific research detailing the interaction of lasofoxifene with these non-genomic pathways is still limited. The focus of most studies has been on its role as a modulator of nuclear ER activity. nih.gov It is plausible that, like other SERMs, lasofoxifene could have some effect on these rapid signaling cascades, but further research is needed to fully elucidate its role in non-genomic estrogen signaling. researchgate.netnih.gov

Investigational Interaction with Non-Estrogen Receptors (e.g., CB2 cannabinoid receptor)

Recent scientific investigations have revealed that the biological activities of Lasofoxifene may extend beyond its well-documented interaction with estrogen receptors. A notable area of this research is its interaction with the cannabinoid receptor type 2 (CB2), a component of the endocannabinoid system primarily expressed in the immune system, gastrointestinal tract, and peripheral nervous system. spandidos-publications.com

Studies have identified Lasofoxifene as a novel inverse agonist for the CB2 receptor. drugbank.comnih.gov This was demonstrated in binding assays where Lasofoxifene competed with a potent cannabinoid agonist for binding to the CB2 receptor in a concentration-dependent manner. nih.govnih.gov Further experiments showed that Lasofoxifene could enhance forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the CB2 receptor, a characteristic action of inverse agonists at this G-protein-coupled receptor. nih.govnih.gov

The antagonism of the CB2 receptor by Lasofoxifene was found to be competitive in nature. nih.gov This was evidenced by the parallel rightward shift of the concentration-response curves of several cannabinoid agonists in the presence of Lasofoxifene, without a change in the maximal effect of these agonists. nih.gov This finding suggests that Lasofoxifene binds to the same site on the CB2 receptor as these agonists.

This interaction with the CB2 receptor represents a novel mechanism of action for a selective estrogen receptor modulator (SERM). nih.gov It is hypothesized that this activity may contribute to some of the therapeutic effects of Lasofoxifene, particularly its anti-osteoporosis activity, as CB2 receptor inverse agonists have been shown to inhibit osteoclast formation and bone resorption. nih.gov The discovery of this non-estrogen receptor target opens up potential new therapeutic applications for Lasofoxifene and provides a deeper understanding of its pharmacological profile. nih.gov

| Parameter | Finding | Reference |

| Receptor Interaction | Lasofoxifene acts as an inverse agonist at the CB2 cannabinoid receptor. | drugbank.comnih.gov |

| Binding Activity | Competes for specific [³H]CP-55,940 binding to CB2 in a concentration-dependent manner. | nih.govnih.gov |

| Functional Assay | Concentration-dependently enhanced forskolin-stimulated cAMP accumulation in cells expressing CB2. | nih.govnih.gov |

| Nature of Antagonism | Competitive antagonism, causing a parallel rightward shift of cannabinoid agonist concentration-response curves without altering their efficacy. | nih.gov |

Preclinical Pharmacological Investigations

In Vitro Studies

Lasofoxifene's effects on estrogen-dependent cell lines, such as the MCF-7 human breast cancer cell line, have been a key area of preclinical investigation. In these cell lines, estradiol (B170435) is known to protect against apoptosis and stimulate proliferation, leading to an increased net growth rate. nih.gov In contrast, selective estrogen receptor modulators (SERMs) like lasofoxifene (B133805) are studied for their ability to counteract these effects.

Studies on MCF-7 cells have shown that SERMs can inhibit cell proliferation and induce apoptosis. nih.govresearchgate.net For instance, research on raloxifene (B1678788), another SERM, demonstrated that it could repress the growth of raloxifene-resistant MCF-7 cells by inducing G2/M-phase arrest in the cell cycle, decreasing NF-kappaB activity, and increasing Fas expression, which ultimately leads to apoptosis. nih.gov While specific data on lasofoxifene's direct impact on apoptosis and proliferation markers in MCF-7 cells from the provided search results is limited, its classification as a SERM suggests it would exert similar anti-proliferative and pro-apoptotic effects in estrogen-sensitive breast cancer cells. drugbank.com

Preclinical studies using letrozole-resistant MCF7 cells, which have lower ERα expression, showed that lasofoxifene, both alone and in combination with palbociclib (B1678290), significantly reduced primary tumor growth. sermonixpharma.com This was associated with decreased tumor cell proliferation, as indicated by Ki67 staining. sermonixpharma.com These findings highlight lasofoxifene's potential to inhibit the growth of estrogen receptor-positive breast cancer cells that have developed resistance to other endocrine therapies. sermonixpharma.com

A significant focus of preclinical research has been the activity of lasofoxifene in the context of activating mutations in the estrogen receptor alpha (ERα), such as Y537S and D538G. elifesciences.orgnih.govnih.gov These mutations are a common mechanism of acquired resistance to endocrine therapies in metastatic breast cancer. nih.gov

Studies have demonstrated that lasofoxifene is effective at inhibiting tumor growth in breast cancer xenografts expressing both Y537S and D538G ERα mutants. nih.govosti.govresearchgate.net In fact, as a monotherapy, lasofoxifene was found to be more effective than fulvestrant (B1683766), a standard second-line therapy, at inhibiting primary tumor growth and reducing metastasis in these models. nih.govosti.govresearchgate.net The combination of lasofoxifene with the CDK4/6 inhibitor palbociclib further enhanced its efficacy in suppressing tumor growth and preventing metastasis. nih.govosti.govresearchgate.net

The mechanism behind lasofoxifene's potency in these mutant cell lines is attributed to its ability to stabilize an antagonist conformation of the ERα ligand-binding domain (LBD), even in the presence of the Y537S mutation. nih.govosti.govresearchgate.net This action counteracts the constitutive activity of the mutant receptor. nih.gov X-ray crystallography has confirmed that lasofoxifene promotes an antagonist conformation of the Y537S LBD. nih.govosti.govresearchgate.net Research on lasofoxifene derivatives has further elucidated that molecules favoring a highly buried helix 12 antagonist conformation achieve the greatest transcriptional suppression in breast cancer cells with WT and Y537S ESR1. rcsb.orgbiorxiv.org

| ERα Status | Model | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| Y537S and D538G mutants | MCF7 cell xenografts (MIND model) | Lasofoxifene monotherapy | More effective than fulvestrant in inhibiting primary tumor growth and reducing metastases. | nih.govosti.govresearchgate.net |

| Y537S and D538G mutants | MCF7 cell xenografts (MIND model) | Lasofoxifene + Palbociclib | More potent than fulvestrant + palbociclib in suppressing tumor growth and metastasis. | nih.govosti.govresearchgate.net |

| Y537S mutant | X-ray crystallography of ERα LBD | Lasofoxifene | Stabilizes an antagonist conformation of the Y537S LBD. | nih.govosti.govresearchgate.net |

The post-translational modification of ERα, including SUMOylation and ubiquitination, plays a crucial role in its stability and activity. elifesciences.orgnih.gov Selective estrogen receptor degraders (SERDs) like fulvestrant are known to induce these modifications, leading to receptor degradation and a reduction in its cellular lifetime. elifesciences.orgnih.gov

In contrast, SERMs like tamoxifen (B1202) tend to stabilize the ERα protein. elifesciences.orgnih.gov Studies investigating lasofoxifene and its derivatives have shed light on the interplay between a compound's ability to induce ERα degradation and its effect on SUMOylation. elifesciences.orgnih.gov Research has shown a correlation between a molecule's ERα-degrading activities and its capacity to induce SUMOylation. elifesciences.orgnih.gov

For instance, a lasofoxifene derivative designed to induce degradation (LA-Deg) was found to induce SUMOylation, although to a lesser extent than fulvestrant. elifesciences.orgnih.gov Conversely, a stabilizing derivative (LA-Stab) did not induce SUMOylation. elifesciences.orgnih.gov These studies, conducted in HEK293T cells using a BRET assay, highlight that the chemical structure of a ligand can be tuned to modulate ERα cellular lifetime and its subsequent post-translational modifications. elifesciences.orgnih.gov The D538G mutation, in particular, has been shown to uniquely affect receptor SUMOylation in response to SERDs. elifesciences.orgnih.gov

The metabolism of lasofoxifene involves both Phase I and Phase II enzymes. In vitro studies using human liver and intestinal microsomes, as well as recombinant cytochrome P450 (P450) and UDP-glucuronosyltransferase (UGT) enzymes, have been conducted to elucidate these pathways. drugbank.com

The oxidative metabolism of lasofoxifene is primarily catalyzed by CYP3A and CYP2D6. drugbank.com However, the turnover of lasofoxifene in liver microsomes is very slow. drugbank.com

Glucuronidation of lasofoxifene is a significant metabolic pathway and is catalyzed by multiple UGT isoforms expressed in both the liver and the intestine. drugbank.comdrugbank.com The hepatic UGTs involved include UGT1A1, UGT1A3, UGT1A6, and UGT1A9, while the intestinal UGTs are UGT1A8 and UGT1A10. drugbank.comdrugbank.com The nonpolar tetrahydronaphthalene structure of lasofoxifene contributes to its increased resistance to intestinal glucuronidation, which results in higher oral bioavailability compared to other SERMs like raloxifene. nih.govwikipedia.org

Importantly, studies in postmenopausal women have shown that lasofoxifene at steady-state concentrations does not significantly affect the metabolism of drugs that are substrates for CYP2E1 or CYP2D6. nih.gov

| Enzyme Family | Specific Isoforms | Location | Reference |

|---|---|---|---|

| CYP450 (Phase I) | CYP3A | Liver | drugbank.com |

| CYP2D6 | |||

| UGT (Phase II) | UGT1A1 | Liver | drugbank.comdrugbank.com |

| UGT1A3 | |||

| UGT1A6 | |||

| UGT1A9 | |||

| UGT1A8 | Intestine | ||

| UGT1A10 |

Investigational Studies on Cellular SUMOylation and Receptor Degradation

In Vivo Animal Model Studies

Lasofoxifene has been extensively studied in various animal models of osteoporosis, demonstrating its efficacy in preventing bone loss and preserving bone strength. researchgate.netoup.com The ovariectomized (OVX) rat is a well-established model for postmenopausal osteoporosis, and in these animals, lasofoxifene has been shown to be a potent agent. researchgate.netoup.comportico.org

Studies in surgically postmenopausal cynomolgus monkeys also confirmed that lasofoxifene prevented the ovariectomy-induced increase in bone turnover markers and the loss of bone mineral density. nih.gov

The skeletal benefits of lasofoxifene have also been observed in male animal models. In aged and orchidectomized (ORX) male rats, lasofoxifene prevented age-related and androgen-deficiency-induced bone loss by inhibiting the increase in bone turnover. portico.orgtandfonline.com It also prevented the age-related deterioration of vertebral cancellous bone microarchitecture and preserved the mechanical strength of the vertebrae. tandfonline.com

| Animal Model | Key Skeletal Effects | Reference |

|---|---|---|

| Ovariectomized (OVX) Rats | Prevents bone loss, decreases bone resorption and turnover, preserves bone strength. | researchgate.netoup.comportico.org |

| Surgically Postmenopausal Cynomolgus Monkeys | Prevents increased bone turnover and loss of bone mineral density. | nih.gov |

| Aged and Orchidectomized (ORX) Male Rats | Prevents age-related and androgen-deficiency-induced bone loss, preserves bone microarchitecture and strength. | portico.orgtandfonline.com |

Assessment of Bone Biomechanical Properties and Strength in Animal Models

Breast Cancer Research Models

Preclinical investigations have also highlighted the potential of lasofoxifene in the context of breast cancer, particularly in endocrine-resistant models.

In xenograft models using human breast cancer cells, lasofoxifene has demonstrated potent anti-tumor activity. nih.govresearchgate.net Studies utilizing mouse models with MCF7 breast cancer cells engineered to express common estrogen receptor-alpha (ERα) mutations (Y537S and D538G), which confer resistance to standard endocrine therapies, have shown lasofoxifene to be highly effective. sermonixpharma.comosti.gov

As a monotherapy, lasofoxifene was more effective than fulvestrant, a standard second-line endocrine therapy, at inhibiting the growth of primary tumors in these models. sermonixpharma.comosti.govnih.gov When combined with palbociclib, a CDK4/6 inhibitor, the efficacy of lasofoxifene in suppressing tumor growth was further enhanced, with the combination showing greater potency than the fulvestrant/palbociclib combination. sermonixpharma.comosti.govspringermedizin.de These findings suggest that lasofoxifene has both chemopreventive and chemotherapeutic effects. oup.com

Beyond its effects on primary tumors, lasofoxifene has shown a significant ability to suppress metastasis. In mouse models of endocrine therapy-resistant breast cancer, lasofoxifene monotherapy was more effective than fulvestrant in reducing metastases. sermonixpharma.comnih.govresearchgate.net

Combination Preclinical Studies with Other Targeted Therapies (e.g., CDK4/6 Inhibitors)

Preclinical investigations have explored the synergistic potential of combining lasofoxifene with other targeted therapies, most notably CDK4/6 inhibitors like palbociclib and abemaciclib (B560072). sermonixpharma.comspringermedizin.de These combinations have shown enhanced efficacy in inhibiting tumor growth and metastasis in endocrine-resistant breast cancer models. onclive.comsermonixpharma.com

In studies using mouse xenograft models with ESR1 mutations (Y537S and D538G), the combination of lasofoxifene and palbociclib was generally more potent than the combination of fulvestrant and palbociclib in suppressing tumor growth and preventing metastasis to distant sites such as the lung, liver, bone, and brain. jnccn360.orgsermonixpharma.comresearchgate.net The addition of palbociclib improved the effectiveness of both lasofoxifene and fulvestrant, but the lasofoxifene combination demonstrated superior outcomes. sermonixpharma.comascopubs.org

Similarly, in a letrozole-resistant breast tumor model without ESR1 mutations, the combination of lasofoxifene and palbociclib significantly reduced primary tumor growth and was associated with fewer bone metastases compared to the vehicle. sermonixpharma.com This combination also led to decreased tumor cell proliferation as indicated by Ki67 staining. sermonixpharma.com

Other Preclinical Applications and Models

Modulation of Lipid Metabolism in Animal Models

Preclinical studies in various animal models have consistently demonstrated the beneficial effects of lasofoxifene on lipid metabolism. In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, lasofoxifene treatment led to a significant decrease in total serum cholesterol levels. researchgate.netoup.comnih.gov This effect was also observed in aged female rats, where lasofoxifene decreased total serum cholesterol and fat body mass without affecting lean body mass. nih.gov

In male rat models, including both orchidectomized and intact aged rats, lasofoxifene also effectively decreased total serum cholesterol. researchgate.net The cholesterol-lowering effects of lasofoxifene have been a notable feature in its preclinical profile, suggesting a potential cardiovascular benefit in addition to its effects on bone and breast tissue. dovepress.comnih.gov Clinical studies have further substantiated these findings, showing significant reductions in LDL-cholesterol and total cholesterol in postmenopausal women treated with lasofoxifene. nih.govportico.org

Investigation in Inflammatory and Autoimmune Disease Models (e.g., Arthritis)

Recent preclinical research has explored the potential of lasofoxifene in models of inflammatory and autoimmune diseases, such as arthritis. researchgate.netbiocytogen.comfrontiersin.org In a zymosan-induced SKG mouse model of spondyloarthritis, lasofoxifene treatment suppressed joint inflammation and enhanced bone mineral density. researchgate.netnih.gov The clinical scores for arthritis were lower in mice treated with lasofoxifene compared to the control group. researchgate.netresearchgate.net

Furthermore, in a collagen-induced arthritis (CIA) model in ovariectomized mice, both lasofoxifene and another SERM, bazedoxifene (B195308), were found to be potent inhibitors of joint inflammation and bone erosions. nih.govnih.gov Lasofoxifene treatment reduced the clinical severity of arthritis, as well as histological synovitis and cartilage destruction. nih.govmedchemexpress.com It also protected against generalized bone loss associated with the inflammation. nih.gov Interestingly, lasofoxifene was also shown to affect the composition and biodiversity of the gut microbiota in the zymosan-induced SKG mouse model, suggesting a potential interplay between its anti-inflammatory effects and the gut microbiome. researchgate.netnih.gov These findings suggest that lasofoxifene could have therapeutic potential in inflammatory conditions like rheumatoid arthritis, particularly in the context of postmenopausal osteoporosis. nih.gov

Studies on Estrogen-Responsive Tissues (e.g., Uterus) in Animal Models

The effects of lasofoxifene on estrogen-responsive tissues, particularly the uterus, have been extensively evaluated in preclinical animal models to assess its safety profile. nih.govtandfonline.com In studies involving ovariectomized (OVX) rats, long-term treatment with lasofoxifene did not adversely affect the uterus. oup.com While a slight increase in wet uterine weight was observed in some studies with immature and aged female rats, this was not accompanied by an increase in dry uterine weight, suggesting it was due to increased water content rather than tissue hypertrophy. researchgate.netnih.gov Histological examinations of the uterus in these studies revealed no abnormal findings associated with lasofoxifene treatment. oup.comnih.gov

Furthermore, in OVX rats, lasofoxifene did not induce uterine hypertrophy at doses that were effective in preventing bone loss. researchgate.netportico.org When co-administered with estrogen, lasofoxifene was shown to block the uterine-stimulating effects of estrogen while not interfering with its bone-protective effects. researchgate.netnih.gov This uterine-sparing profile is a critical characteristic of a selective estrogen receptor modulator (SERM), indicating its potential for long-term use without the risk of endometrial hyperplasia that is associated with unopposed estrogen therapy. researchgate.netnih.gov

Structure Activity Relationships Sar and Medicinal Chemistry

Chemical Structure Analysis and Core Scaffold

Lasofoxifene (B133805), chemically known as (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol, is a member of the diaryltetrahydronaphthalene family. nih.gov Its core structure is a tetrahydronaphthalene ring system, which is a fused bicyclic aromatic system. wikipedia.org This core scaffold is crucial for its interaction with the estrogen receptor (ER). nih.gov

The molecule possesses a non-planar topology, a key feature that contributes to its improved oral bioavailability compared to other SERMs like raloxifene (B1678788). wikipedia.orgportico.org The structure features two phenyl groups attached to the tetrahydronaphthalene core. One phenyl group is unsubstituted, while the other is substituted with a basic ether side chain, specifically a 2-(pyrrolidin-1-yl)ethoxy group, at the para position. nih.gov This side chain is a common feature in many SERMs and is essential for their antagonistic activity in certain tissues. portico.org

The stereochemistry of Lasofoxifene is critical for its activity. The specific (5R,6S) configuration of the chiral centers where the two phenyl groups are attached to the tetrahydronaphthalene ring is responsible for its high potency. nih.gov This specific arrangement places the pendant side chain in a trajectory similar to that observed in other well-known SERMs like tamoxifen (B1202) and raloxifene. nih.gov

| Feature | Description | Significance |

|---|---|---|

| Core Scaffold | Tetrahydronaphthalene | Provides the fundamental framework for ER binding. nih.gov |

| Stereochemistry | (5R,6S) | Crucial for high potency and proper orientation within the ER ligand-binding domain. nih.gov |

| Side Chain | 2-(pyrrolidin-1-yl)ethoxy | Contributes to the antiestrogenic effects in specific tissues. portico.org |

| Topology | Non-planar | Enhances oral bioavailability by reducing glucuronidation. wikipedia.orgportico.org |

Modulation of SERM Properties through Structural Derivatization

The development of Lasofoxifene involved extensive structural modifications to optimize its SERM profile, aiming for potent bone-protective effects with minimal uterine stimulation. nih.govportico.org The predecessor to Lasofoxifene, nafoxidine (B1677902), served as a key starting point for these derivatization efforts. nih.gov

One of the most significant modifications was the introduction of a hydroxyl group on the tetrahydronaphthalene ring system, which is absent in nafoxidine. nih.govresearchgate.net This phenolic hydroxyl group is critical for high-affinity binding to the estrogen receptor, mimicking the A-ring phenol (B47542) of estradiol (B170435). nih.gov

Furthermore, the nature of the basic side chain was a key area of investigation. The pyrrolidine (B122466) ring in Lasofoxifene's side chain was found to be optimal for balancing ER binding affinity and tissue selectivity. bioscientifica.com Derivatives with different cyclic amines were synthesized and evaluated, but the pyrrolidine moiety consistently provided the most desirable profile. bioscientifica.com Studies on related tetrahydroisoquinoline ligands have also highlighted the importance of the phenyl alkoxy-amino side-chain for antagonistic activity in breast cancer cells. portico.org

Influence of Chemical Modifications on ER Binding and Tissue Selectivity

The tissue-selective actions of SERMs are a result of their ability to induce different conformations of the estrogen receptor upon binding, leading to the recruitment of either co-activator or co-repressor proteins in a tissue-specific manner. elifesciences.orgnih.gov The chemical structure of Lasofoxifene is finely tuned to achieve a specific interaction with the ER ligand-binding domain (LBD). nih.gov

X-ray crystallography studies have revealed that Lasofoxifene binds to the ERα LBD and displaces the C-terminal AF-2 helix. nih.gov This displacement prevents the binding of co-activator proteins, which is a hallmark of ER antagonism. nih.gov The pendant ethyl-pyrrolidine side chain of Lasofoxifene protrudes from the core structure and sterically hinders the repositioning of helix 12 into an agonist conformation. wikipedia.org

A crucial interaction for the antiestrogenic effect of Lasofoxifene is the salt bridge formed between the protonated nitrogen of the pyrrolidine ring and the carboxylate of Asp351 in the ERα LBD. nih.gov This interaction helps to stabilize the antagonistic conformation of the receptor.

The presence of the phenolic hydroxyl group on the tetrahydronaphthalene core allows for a key hydrogen bond interaction with Arg394 and Glu353 in the LBD, anchoring the molecule in the binding pocket. nih.gov The non-planar structure of the tetrahydronaphthalene core also contributes to its high affinity and resistance to metabolic degradation, particularly glucuronidation, which is a major pathway for the inactivation of many SERMs. wikipedia.orgportico.org This resistance to metabolism enhances its oral bioavailability. portico.org

| Structural Modification | Effect on ER Binding | Impact on Tissue Selectivity |

|---|---|---|

| Introduction of phenolic -OH group | Increases binding affinity through hydrogen bonding with Arg394 and Glu353. nih.gov | Essential for potent estrogenic action in bone. nih.gov |

| Pyrrolidine-containing side chain | Forms a salt bridge with Asp351, stabilizing the antagonist conformation. nih.gov | Contributes to antagonist activity in the breast and uterus. portico.orgdrugbank.com |

| Non-planar tetrahydronaphthalene core | Contributes to high binding affinity. nih.gov | Reduces glucuronidation, leading to improved oral bioavailability and sustained tissue exposure. wikipedia.orgportico.org |

Rational Drug Design Approaches for Optimized SERM Profiles

The discovery of Lasofoxifene was a result of a rational drug design program aimed at identifying a SERM with superior bone efficacy and improved oral bioavailability compared to existing therapies like raloxifene. nih.gov The design strategy focused on creating a molecule that would be a poor substrate for intestinal glucuronidation, a metabolic process that significantly limits the bioavailability of many phenolic compounds. portico.org

A key aspect of this rational design was the development of a pharmacophore model that predicted resistance to gut wall glucuronidation. wikipedia.org This model indicated that a non-planar topology with steric bulk near the phenolic hydroxyl group would hinder the access of glucuronosyltransferase enzymes. wikipedia.org Lasofoxifene's tetrahydronaphthalene scaffold perfectly fits this requirement. wikipedia.org

Furthermore, the design of Lasofoxifene incorporated features known to be important for potent antiestrogenic activity. The diaryl substitution pattern on the tetrahydronaphthalene core and the presence of the basic side chain were based on the well-established SAR of other SERMs. nih.govbioscientifica.com The specific stereochemistry was also a critical consideration, with the (5R,6S) enantiomer being identified as the more active form. nih.gov

More recent studies have explored further derivatization of the Lasofoxifene scaffold to fine-tune its properties. For example, the synthesis of methylpyrrolidine derivatives of Lasofoxifene has been investigated to understand how subtle chemical changes can modulate the cellular lifetime and accumulation of ERα, which could have implications for its use in treating breast cancer with specific ER mutations. elifesciences.orgrcsb.org

Synthetic Pathways and Precursor Chemistry

The synthesis of Lasofoxifene has been approached through various routes, often involving its precursor, nafoxidine. nih.gov One common strategy involves the hydrogenation of the double bond in nafoxidine or a derivative to create the saturated tetrahydronaphthalene ring of Lasofoxifene. nih.gov

A notable synthetic approach involves a Lewis acid-mediated three-component coupling reaction. nih.gov This method utilizes 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole (B1667542) in the presence of hafnium tetrachloride to construct a key triarylbutene intermediate. This intermediate can then be converted to the dihydronaphthalene core structure of nafoxidine through iodocarbocyclization and subsequent elimination and double bond migration. nih.gov

Another synthetic strategy employs an intramolecular reductive coupling of a diketone using low-valent titanium species to form the 1,2-diaryl-3,4-dihydronaphthalene backbone. nih.gov More recent developments have focused on creating more concise and efficient catalytic approaches. For instance, a two-step synthesis of nafoxidine has been developed, starting with the α-arylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with chlorobenzene, followed by a cerium-promoted reaction with an aryllithium reagent. nih.gov

Preclinical Pharmacokinetics and Metabolism

Absorption and Distribution Studies in Animal Models

Studies in animal models, such as rats and monkeys, have been crucial in understanding the pharmacokinetic profile of lasofoxifene (B133805). Following oral administration of radiolabeled lasofoxifene ([14C]LAS), the compound is well-absorbed. nih.gov

In rats, whole-body autoradioluminography has shown that lasofoxifene distributes rapidly throughout the body, with most tissues reaching maximum concentrations within one hour of administration. nih.gov The half-life of the radioactivity varied significantly among different tissues, with the longest being in the uvea (124 hours) and the shortest in the spleen (approximately 3 hours). nih.gov

Pharmacokinetic studies in rats and cynomolgus monkeys have provided detailed insights into the absorption and bioavailability of lasofoxifene. nih.gov In rats, lasofoxifene demonstrated a bioavailability of 62%, which is significantly higher than that of another selective estrogen receptor modulator (SERM), raloxifene (B1678788) (10%). portico.orgnih.gov This enhanced oral bioavailability is attributed to its nonpolar tetrahydronaphthalene structure, which makes it more resistant to intestinal wall glucuronidation compared to other SERMs like raloxifene. nih.govdovepress.comnih.govnih.gov

In cynomolgus monkeys, after a single oral dose, the peak plasma concentrations of lasofoxifene and total radioactivity were observed within 2 to 6 hours. The mean peak plasma concentrations of unchanged lasofoxifene were 79 ng/ml in males and 46 ng/ml in females.

Interactive Data Table: Pharmacokinetic Parameters of Lasofoxifene in Animal Models

| Species | Dose | Tmax (hours) | Cmax (ng/ml) | Bioavailability (%) |

| Rat | 1 mg/kg | ~1 | - | 62 |

| Cynomolgus Monkey (Male) | 1 mg/kg | 6 | 79 | 55 |

| Cynomolgus Monkey (Female) | 1 mg/kg | 2 | 46 | 55 |

Note: Cmax and Tmax values for monkeys are for unchanged lasofoxifene after a single oral dose. Bioavailability for monkeys is moderate.

Metabolic Pathways and Metabolite Characterization in Preclinical Species

Lasofoxifene undergoes extensive metabolism in preclinical species, with studies in rats and monkeys showing that a significant portion of the circulating radioactivity is from its metabolites. nih.gov Unchanged lasofoxifene is not detected in the urine or bile of these animals, indicating complete metabolic conversion. nih.gov

Six primary metabolic pathways for lasofoxifene have been identified: nih.goveuropa.eu

Hydroxylation at the tetraline ring

Hydroxylation at the aromatic ring attached to the tetraline

Methylation of catechol intermediates by catechol-O-methyl transferase (COMT)

Oxidation at the pyrrolidine (B122466) ring

Direct conjugation with glucuronic acid

Direct conjugation with sulfuric acid

Conjugation Reactions (e.g., Glucuronidation, Sulfation) and UGT Isoforms

Phase II conjugation reactions, including glucuronidation and sulfation, are major metabolic pathways for lasofoxifene. nih.govdrugbank.com Glucuronidation is catalyzed by various UDP-glucuronosyltransferase (UGT) isoforms present in both the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10). nih.govdrugbank.com The non-planar structure of lasofoxifene makes it a poorer substrate for glucuronidation compared to other SERMs, contributing to its higher bioavailability. nih.gov

Identification of Active and Inactive Metabolites

A total of 22 metabolites of lasofoxifene have been tentatively identified in preclinical species. nih.gov The major circulating drug-related entities in both rats and monkeys are unchanged lasofoxifene and its glucuronide conjugate (M7). nih.gov However, there are notable species-specific differences in the metabolic profiles. For example, a catechol metabolite (M21) and its sulfate (B86663) conjugate (M10) were observed only in monkeys, whereas the glucuronide conjugate of the methylated catechol (M8) and hydroxy-lasofoxifene (M9) were detected only in rats. nih.gov The formation of reactive quinone metabolites from the catechol intermediates has also been suggested as a potential competing pathway. nih.gov

Elimination Routes and Excretion Profiles in Animal Models

The primary route of elimination for lasofoxifene and its metabolites in both rats and monkeys is through the feces. nih.gov Following a single oral dose of [14C]lasofoxifene, the total recovery of radioactivity was high, with 96.7% in rats and 94.3% in monkeys. nih.gov In both species, the vast majority of the administered dose was excreted in the feces, likely reflecting biliary excretion rather than incomplete absorption. nih.gov Studies in bile duct-cannulated rats confirmed this, with 83.0% of the administered radioactivity being excreted in the bile within 48 hours. Urinary excretion accounted for a very small percentage of the total dose in both species.

Interactive Data Table: Excretion of [14C]Lasofoxifene in Animal Models

| Species | Route | % of Administered Dose |

| Rat | Feces | 95 |

| Urine | <2 | |

| Monkey | Feces | 92.4 |

| Urine | 1.91 |

Comparative Preclinical Pharmacokinetic Profiles with Other SERMs

Lasofoxifene exhibits a distinct and often more favorable preclinical pharmacokinetic profile compared to other SERMs like tamoxifen (B1202) and raloxifene. portico.orgnih.govnih.gov A key differentiator is its significantly higher oral bioavailability. nih.govdovepress.comnih.govnih.govcapes.gov.brresearchgate.net In a comparative study in rats, lasofoxifene's bioavailability was 62%, whereas raloxifene's was only 10%. portico.orgnih.govdovepress.com This is largely attributed to lasofoxifene's resistance to intestinal glucuronidation, a major metabolic pathway that limits the bioavailability of other SERMs. nih.govdovepress.comnih.govnih.gov

The elimination half-life of lasofoxifene is also notably long, which is a characteristic shared with some other SERMs. nih.govdovepress.com However, lasofoxifene's structural distinction as a naphthalene (B1677914) derivative, compared to the triphenylethylene (B188826) structure of tamoxifen or the benzothiophene (B83047) structure of raloxifene, contributes to its unique metabolic fate and improved potency. nih.govtandfonline.com Preclinical studies have consistently shown that lasofoxifene is more potent than raloxifene in various models. portico.orgnih.gov

Interactive Data Table: Preclinical Pharmacokinetic Comparison of SERMs

| Compound | Class | Bioavailability (Rat) | Key Metabolic Pathways |

| Lasofoxifene | Naphthalene derivative | 62% | CYP3A, CYP2D6, Glucuronidation, Sulfation |

| Raloxifene | Benzothiophene derivative | 10% | Extensive Glucuronidation |

| Tamoxifen | Triphenylethylene derivative | - | CYP2D6, CYP3A4/5 |

Comparative Preclinical Pharmacology and Mechanistic Distinctions

Differentiation from First and Second-Generation SERMs

Lasofoxifene (B133805) was developed from a research program aimed at identifying novel SERMs with superior potency and oral bioavailability compared to first-generation (e.g., tamoxifen) and second-generation (e.g., raloxifene) agents. nih.gov Structurally, it is a non-steroidal naphthalene (B1677914) derivative, setting it apart from the triphenylethylene (B188826) structure of tamoxifen (B1202) and the benzothiophene (B83047) core of raloxifene (B1678788). nih.govcancernetwork.com

Preclinical data demonstrate that lasofoxifene possesses significantly greater potency and oral bioavailability than its predecessors. ascopubs.orgportlandpress.com This enhancement is attributed to two primary molecular characteristics: high-affinity receptor binding and resistance to metabolic degradation.

Receptor Binding Affinity: Lasofoxifene binds with high affinity to both estrogen receptor subtypes, ERα and ERβ. drugbank.comcancernetwork.com Its binding potency, measured by the half-inhibitory concentration (IC50), is comparable to that of estradiol (B170435) and has been reported to be at least 10-fold higher than that of tamoxifen and raloxifene. cancernetwork.comelifesciences.orgsermonixpharma.com This strong interaction with the receptor is a key contributor to its enhanced biological activity at a cellular level.

Metabolic Resistance and Bioavailability: A significant limitation of earlier SERMs is their extensive first-pass metabolism, particularly glucuronidation in the intestine, which reduces their systemic bioavailability and in vivo potency. cancernetwork.comoncnursingnews.com Lasofoxifene's distinct nonpolar tetrahydronaphthalene structure makes it a poorer substrate for this metabolic process. oncnursingnews.comtargetedonc.com This increased resistance to intestinal wall glucuronidation results in remarkably improved oral bioavailability. cancernetwork.comelifesciences.org In comparative preclinical studies in rats, the oral bioavailability of lasofoxifene was reported to be 62%, whereas raloxifene's was only 10%. oncnursingnews.com

Table 1: Comparative Potency and Bioavailability of SERMs in Preclinical Studies

| Compound | Generation | Receptor Binding Affinity (IC50 vs ERα) | Oral Bioavailability (Rat Model) | Key Structural Feature |

|---|---|---|---|---|

| Tamoxifen | First | ~10-fold lower than Lasofoxifene | Lower than Lasofoxifene | Triphenylethylene |

| Raloxifene | Second | ~10-fold lower than Lasofoxifene | ~10% | Benzothiophene |

| Lasofoxifene | Third | High (similar to Estradiol) | ~62% | Naphthalene derivative |

SERMs are defined by their ability to exert estrogen-like (agonist) effects in some tissues while blocking estrogen's effects (antagonist) in others. Preclinical models have been crucial in defining and comparing these tissue-selective profiles.

Bone: In preclinical models of postmenopausal osteoporosis, such as the ovariectomized (OVX) rat, lasofoxifene demonstrates a potent estrogen agonist effect. cancernetwork.comoncnursingnews.com It effectively prevents bone loss, inhibits bone turnover, and preserves bone mineral density, with a potency significantly greater than that of raloxifene. ascopubs.orgoncnursingnews.com Its bone-protective effects have been found to be comparable to those of estradiol in these models. oncnursingnews.com

Breast Tissue: In preclinical breast cancer models, lasofoxifene acts as an estrogen antagonist. cancernetwork.combiorxiv.org Studies using human MCF-7 breast cancer cells and rat models with mammary carcinomas showed that lasofoxifene effectively inhibited the formation and growth of tumors. cancernetwork.comdukecancerinstitute.org Its antagonistic activity in breast tissue is a defining feature shared with tamoxifen and raloxifene. biorxiv.org

Uterine Tissue: The effect on the uterus is a critical point of differentiation among SERMs. Tamoxifen exhibits estrogen agonist activity in the uterus, which is associated with an increased risk of endometrial pathologies. cancernetwork.comoncnursingnews.com In contrast, raloxifene is characterized by its lack of estrogenic stimulation on the uterus. oncnursingnews.com Preclinical studies with lasofoxifene show that it does not cause uterine hypertrophy. cancernetwork.com While some studies in OVX mice noted an increase in uterine wet weight with lasofoxifene, this was not observed in dry uterine weight, suggesting the effect was due to increased water content rather than tissue proliferation. cancernetwork.comdrugbank.com Furthermore, in combination with estrogen, lasofoxifene was shown to block the hypertrophic effects of estrogen on the uterus in animal models. cancernetwork.comascopubs.org

Table 2: Comparative Preclinical Tissue Selectivity of SERMs

| Compound | Bone | Breast | Uterus |

|---|---|---|---|

| Tamoxifen | Agonist | Antagonist | Agonist |

| Raloxifene | Agonist | Antagonist | Neutral / Antagonist |

| Lasofoxifene | Potent Agonist | Antagonist | Neutral / Antagonist |

Molecular and Cellular Basis of Enhanced Potency and Bioavailability

Comparison with Selective Estrogen Receptor Degraders (SERDs) in Preclinical Settings

Selective Estrogen Receptor Degraders (SERDs), such as fulvestrant (B1683766), represent a different class of endocrine therapy. Unlike SERMs, which modulate the receptor's function, SERDs work by binding to the estrogen receptor and targeting it for degradation.

The fundamental mechanistic difference between SERMs and SERDs lies in their effect on the stability and cellular concentration of the estrogen receptor alpha (ERα).

SERMs (e.g., Lasofoxifene, Tamoxifen): These compounds bind to ERα and induce a specific antagonist conformation. oncnursingnews.com This conformation, while blocking transcriptional activity, can stabilize the receptor, often leading to an enhanced or extended ERα nuclear lifetime and accumulation. oncnursingnews.comtargetedonc.com Lasofoxifene, as a SERM, functions by modulating the receptor's shape and blocking its ability to activate growth-promoting pathways, rather than by causing its destruction. nih.gov

SERDs (e.g., Fulvestrant): These agents are pure antagonists. oncnursingnews.com When a SERD binds to ERα, it induces a conformational change that destabilizes the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. onclive.com This leads to a significant reduction in the total cellular levels of ERα, effectively eliminating the target through which estrogen can act. oncnursingnews.comnih.gov

The distinct mechanisms of SERMs and SERDs translate to differences in efficacy, particularly in preclinical models of endocrine-resistant breast cancer, including those with ESR1 mutations that cause constitutive, ligand-independent receptor activity.

Preclinical studies in breast cancer xenograft models have directly compared lasofoxifene with the SERD fulvestrant. In models expressing wild-type ERα as well as the common resistance-conferring Y537S and D538G ERα mutants, lasofoxifene monotherapy was found to be more effective than fulvestrant at inhibiting primary tumor growth and reducing metastases. nih.gov Multiple preclinical studies have consistently reported that lasofoxifene demonstrates improved tumor growth inhibition and reduction of metastases compared to fulvestrant, especially in models with ESR1 mutations. cancernetwork.comelifesciences.orgdukecancerinstitute.org The ability of lasofoxifene to effectively stabilize an antagonist conformation even in the mutant receptor, combined with its favorable bioavailability, is thought to contribute to its potent anti-tumor activity in these resistant preclinical models. nih.gov

Emerging Research Avenues and Future Preclinical Directions

Exploration of Lasofoxifene (B133805) Sulfate (B86663) in Novel Disease Models (Beyond Traditional SERM Indications)

While initially developed for osteoporosis and vaginal atrophy, the unique properties of Lasofoxifene have prompted preclinical exploration into other disease areas. nih.govdukecancerinstitute.org Its potent and tissue-selective modulation of the estrogen receptor suggests potential applications beyond the traditional scope of SERMs. ascopubs.orgresearchgate.net

One notable area of emerging research is in gynecological cancers other than breast cancer. For instance, a preclinical collaboration is underway to investigate the effects of Lasofoxifene in unique models of endometrial cancer that harbor ESR1 mutations, leveraging the drug's known activity against these mutations in breast cancer. sermonixpharma.com

Beyond oncology, computational studies have identified Lasofoxifene as a potential inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus, which causes COVID-19. researchgate.netbrieflands.com Through virtual screening and molecular dynamics simulations, Lasofoxifene was identified from a library of FDA-approved drugs as having a strong binding affinity for the viral protease's active site. researchgate.netbrieflands.com These in silico findings suggest a potential off-target application for Lasofoxifene that is entirely unrelated to its estrogen receptor activity and warrants further investigation in biological systems. researchgate.net

Development of Advanced Lasofoxifene Sulfate Analogs with Tuned ER Modulatory Properties

The chemical scaffold of Lasofoxifene serves as a foundation for developing novel derivatives with more refined properties. The goal of this research is to create analogs that can fine-tune the cellular accumulation and lifetime of ERα, potentially separating the receptor's degradation from its transcriptional antagonism. nih.govelifesciences.org This is a sophisticated approach to drug design, aiming to understand whether pure antagonism or receptor degradation is more critical for therapeutic efficacy, especially in the context of resistance mutations. nih.gov

Researchers have synthesized a series of methylpyrrolidine derivatives of Lasofoxifene. nih.govresearchgate.net These new molecules, while maintaining the core antagonistic activity of the parent compound, uniquely alter the cellular accumulation of ERα, with some behaving more like traditional SERMs (stabilizing the receptor) and others more like SERDs (promoting its degradation). nih.govelifesciences.org

By studying these analogs, scientists can probe the intricate relationship between ERα stability, post-translational modifications like SUMOylation, and the ultimate antiproliferative effects in cancer cells. nih.govelifesciences.org This line of inquiry is crucial for designing next-generation endocrine therapies that might offer improved efficacy or a better side-effect profile by precisely controlling the fate and function of the estrogen receptor in different tissues. nih.govelifesciences.org

| Analog Type | Key Investigated Property | Research Goal | Reference |

|---|---|---|---|

| Methylpyrrolidine derivatives | Tuning of ERα cellular accumulation (SERM-like vs. SERD-like) | To understand the interplay between ERα stability and antagonistic activity. | nih.govelifesciences.org |

| LA-Stab | Induction of alkaline phosphatase in uterine cells (a marker for agonist activity) | To assess tissue-specific partial agonist activities. | elifesciences.org |

| LA-Deg | ERα degradation capacity | To create a SERD-like compound on a Lasofoxifene scaffold for comparative studies. | elifesciences.org |

Computational Modeling and In Silico Studies for Structure-Function Prediction

Computational biology and in silico modeling are playing an increasingly vital role in predicting the structure-function relationships of Lasofoxifene and its interactions with the estrogen receptor. plos.org These methods allow researchers to visualize and analyze molecular interactions at an atomic level, providing insights that can guide further laboratory experiments. nih.govosti.gov

X-ray crystallography has been used to determine the high-resolution structure of the ERα ligand-binding domain (LBD) in complex with Lasofoxifene. osti.gov These studies have revealed that Lasofoxifene effectively stabilizes an antagonist conformation of both the wild-type and the mutated Y537S LBD, which helps explain its potent activity in resistant cancer models. osti.gov

Molecular dynamics simulations are being used to investigate the impact of more complex resistance mutations, such as the Y537S + F404V double mutant. nih.gov These simulations can predict changes in binding affinity and conformational stability, offering a rationale for potential shifts in drug efficacy. nih.gov For example, initial in silico results suggest the F404V mutation may cause a loss of a key pi-pi stacking interaction, potentially weakening Lasofoxifene's binding. nih.gov

Beyond cancer, in silico screening of compound libraries has identified Lasofoxifene as a potential inhibitor for off-target proteins, such as the main protease of the COVID-19 virus, by predicting its binding energy and stability within the protein's active site. researchgate.netbrieflands.com These computational approaches are efficient tools for hypothesis generation and for exploring the potential repurposing of existing drugs. plos.org

Integration of Omics Technologies (e.g., transcriptomics, proteomics) in Preclinical Studies

The use of "omics" technologies, such as transcriptomics (studying gene expression) and proteomics (studying proteins), is becoming essential in preclinical research to gain a comprehensive understanding of a drug's mechanism of action. nih.gov While specific, large-scale omics studies focused solely on Lasofoxifene are not yet widely published, the field is moving in this direction for SERMs and other cancer therapies. nih.gov

Preclinical studies are beginning to incorporate analyses that look at downstream effects of Lasofoxifene treatment. For example, studies on Lasofoxifene analogs measure changes in ERα cellular lifetime and post-translational modifications like SUMOylation, which is a form of proteomic analysis. nih.govelifesciences.org Furthermore, research on aromatase inhibitor-resistant models involved Western blot analysis to show that resistant cells had lower ERα and higher HER2 protein expression compared to normal cells, demonstrating a proteomic-level insight. sermonixpharma.com

Future preclinical studies will likely integrate transcriptomics to see how Lasofoxifene alters gene expression profiles in different tissues and in the presence of various ESR1 mutations. Proteomic analyses could identify the specific co-regulator proteins that are recruited or dismissed from the ERα complex when Lasofoxifene is bound, providing a deeper mechanistic understanding of its tissue-specific effects. nih.gov This multi-omics approach is crucial for moving beyond a single target and understanding the network-level effects of Lasofoxifene, ultimately helping to identify biomarkers for patient response and to uncover novel therapeutic applications.

Mechanistic Research on Specific Tissue Responses and Off-Target Interactions

A key feature of Lasofoxifene is its tissue-selective activity, acting as an antagonist in breast tissue while having agonist-like effects in bone. ascopubs.orgdukecancerinstitute.org Mechanistic research aims to understand the molecular basis for these different responses. Recent preclinical studies have focused on the role of membrane-initiated ERα (mERα) signaling. nih.govresearchgate.net

Using a mouse model with a mutated ERα that prevents membrane signaling (C451A mice), researchers found that the effects of Lasofoxifene on bone and the thymus were dependent on mERα signaling. nih.govresearchgate.net In contrast, its effects on the uterus were independent of mERα, and it was able to decrease body fat even in the absence of functional mERα signaling. nih.govresearchgate.net This demonstrates that mERα signaling is a key modulator of SERM action and contributes to their tissue specificity. nih.gov

Research into off-target interactions is also a critical area. While most of Lasofoxifene's effects are mediated through the estrogen receptor, computational studies are exploring other potential binding partners. plos.org In silico analyses have investigated the potential for SERMs, including Lasofoxifene, to inhibit human aldehyde oxidase (AOX1), an enzyme involved in drug metabolism. researchgate.net Such studies are important for predicting potential drug-drug interactions and understanding any effects not related to ER modulation.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for evaluating Lasofoxifene Sulfate's selective estrogen receptor modulation (SERM) activity in vitro?

- Methodological Answer : Use competitive binding assays with radiolabeled estradiol to measure receptor affinity . For functional activity, employ reporter gene assays (e.g., ERα/β-responsive luciferase systems) in cell lines like MCF-6. Include tamoxifen as a positive control and normalize data to baseline estrogen response. Validate purity of this compound via HPLC (>95%) and reference USP-grade preparation standards .

Q. How should researchers design preclinical studies to assess this compound's efficacy in osteoporosis models?

- Methodological Answer : Utilize ovariectomized rodent models to simulate postmenopausal bone loss. Measure bone mineral density (BMD) via dual-energy X-ray absorptiometry (DXA) at baseline, 4-, and 12-week intervals. Include sham-operated controls and compare outcomes with established SERMs (e.g., raloxifene). Statistical analysis should account for inter-animal variability using ANOVA with post-hoc Tukey tests .

Q. What are the best practices for presenting this compound's pharmacokinetic data in manuscripts?

- Methodological Answer : Report plasma concentration-time curves with AUC0–24h, Cmax, and t1/2. Use compartmental modeling (e.g., non-linear mixed-effects) for clearance rates. Include species-specific protein binding data (e.g., human serum albumin) to contextualize bioavailability. Raw data should be archived in supplementary materials with metadata descriptors .

Advanced Research Questions

Q. How can conflicting in vitro and clinical data on this compound's metabolic stability be reconciled?

- Methodological Answer : Conduct interspecies comparisons of hepatic microsomal stability (human vs. rodent). Use LC-MS/MS to identify species-specific metabolites. For clinical discrepancies, analyze CYP3A4/5 polymorphisms in patient cohorts via genotyping. Cross-reference with in silico docking studies (e.g., AutoDock Vina) to predict binding interactions with metabolizing enzymes .

Q. What strategies optimize the co-administration of this compound with CDK4/6 inhibitors (e.g., abemaciclib) in ESR1-mutated breast cancer models?

- Methodological Answer : In the ELAINEII trial framework, use patient-derived xenografts (PDXs) with confirmed ESR1 mutations (e.g., Y537S). Apply factorial design to test monotherapy vs. combination doses. Monitor synergistic effects via Ki-67 suppression and apoptosis markers (e.g., cleaved caspase-3). Address toxicity by plotting dose-response curves for hematologic and gastrointestinal adverse events .

Q. How should researchers address contradictory findings in this compound's impact on cardiovascular risk markers?

- Methodological Answer : Perform meta-analyses of lipid profile data (LDL, HDL) across Phase II/III trials, adjusting for covariates like age and menopausal status. Use Mendelian randomization to assess causality in genetic subpopulations. For mechanistic clarity, measure endothelial function via flow-mediated dilation (FMD) in controlled animal studies .

Q. What computational approaches validate this compound's binding efficiency to mutant estrogen receptors?

- Methodological Answer : Apply molecular dynamics simulations (AMBER/CHARMM) to model ligand-receptor interactions. Compare wild-type vs. mutant ERα (e.g., D538G) using binding free energy calculations (MM-PBSA/GBSA). Validate predictions with surface plasmon resonance (SPR) assays to measure kinetic parameters (KD, kon/koff) .

Methodological Resources

- Data Contradiction Analysis : Use Bland-Altman plots for assay reproducibility and Cochrane’s Q-test for heterogeneity in meta-analyses .

- Ethnography of Experimental Replication : Document procedural deviations (e.g., buffer pH, incubation times) in lab notebooks; share via FAIR-compliant repositories .

- Limitations Disclosure : Follow CONSORT guidelines for clinical trials and STREGA for genetic association studies to standardize reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.